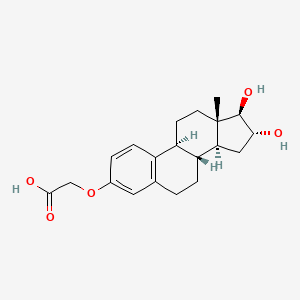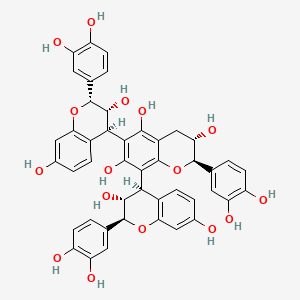
ent-Fisetinidol-(4beta->8)-catechin-(6->4beta)-ent-fisetinidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ent-Fisetinidol-(4beta->8)-catechin-(6->4beta)-ent-fisetinidol is a proanthocyanidin.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
- Synthetic sequencing and high-temperature NMR spectroscopy have been utilized to elucidate the structure of certain fisetinidol-catechin diastereoisomers. These compounds, derived from heartwood extracts, are notable for their 'angular' profisetinidin tetraflavanoid structure, resulting from specific substitution patterns and asymmetric induction during biomimetic condensation (Young, Ferreira, Roux, & Hull, 1985).
Biological Activities
- Fisetinidol demonstrates promising hypoglycemic and hepatoprotective effects in adult zebrafish, indicating potential for diabetes management. Computational studies suggest it operates similarly to antidiabetic drugs like metformin and α-acarbose (da Silva et al., 2022).
Antioxidant Properties
- Research on the bark of Burkea africana, a medicinal plant in sub-Saharan Africa, has identified proanthocyanidins, including fisetinidol-catechin compounds, as active constituents with significant antioxidant and radical scavenging activity (Mathisen, Diallo, Andersen, & Malterud, 2002).
Pharmaceutical Potential
- A study on Acacia polyphenol, rich in fisetinidol and other flavan-3-ols, demonstrated its potential anti-obesity and anti-diabetic effects. It suggests that these compounds could alleviate metabolic syndrome by modulating gene expression related to energy expenditure and fat acid synthesis (Ikarashi et al., 2011).
Therapeutic Applications
- Extracts containing fisetinidol and related compounds have shown inhibitory effects against enzymes involved in carbohydrate digestion, indicating potential applications in managing postprandial hyperglycemia and diabetes (Chen et al., 2021).
Eigenschaften
CAS-Nummer |
88269-47-0 |
|---|---|
Produktname |
ent-Fisetinidol-(4beta->8)-catechin-(6->4beta)-ent-fisetinidol |
Molekularformel |
C45H38O16 |
Molekulargewicht |
834.8 g/mol |
IUPAC-Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-4-yl]-8-[(2S,3R,4R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O16/c46-20-4-6-22-32(14-20)59-43(18-2-9-26(49)29(52)12-18)40(57)34(22)36-38(55)24-16-31(54)42(17-1-8-25(48)28(51)11-17)61-45(24)37(39(36)56)35-23-7-5-21(47)15-33(23)60-44(41(35)58)19-3-10-27(50)30(53)13-19/h1-15,31,34-35,40-44,46-58H,16H2/t31-,34+,35+,40+,41+,42+,43+,44-/m0/s1 |
InChI-Schlüssel |
VYURQCQMACPHRC-FXDUNFGRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=C(C(=C(C(=C21)O)[C@@H]3[C@H]([C@H](OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)[C@@H]6[C@H]([C@@H](OC7=C6C=CC(=C7)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O |
SMILES |
C1C(C(OC2=C(C(=C(C(=C21)O)C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)C6C(C(OC7=C6C=CC(=C7)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C(C(=C(C(=C21)O)C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)C6C(C(OC7=C6C=CC(=C7)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



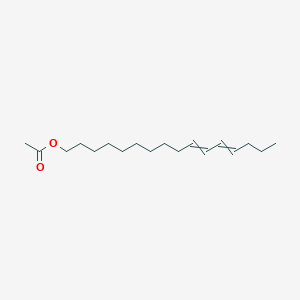
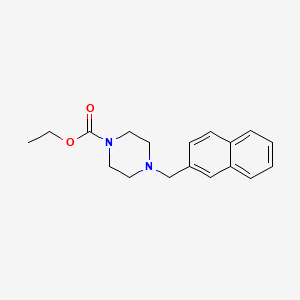
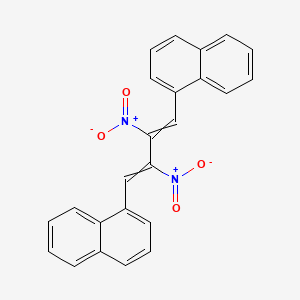
![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
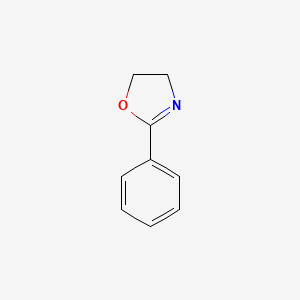
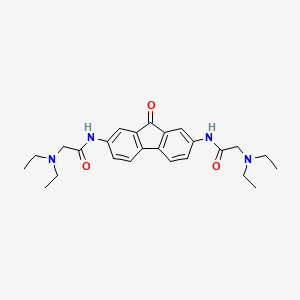
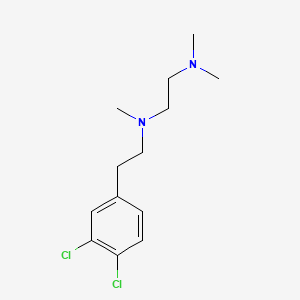
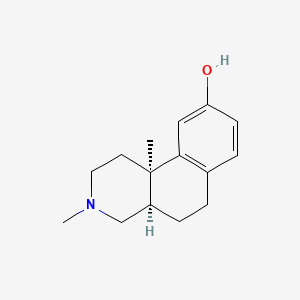
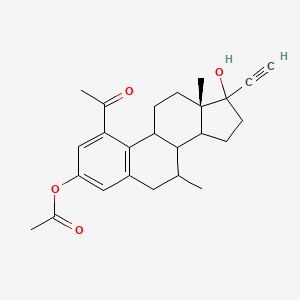
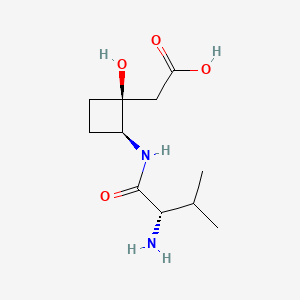
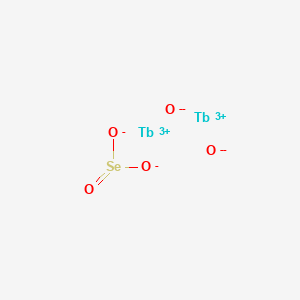
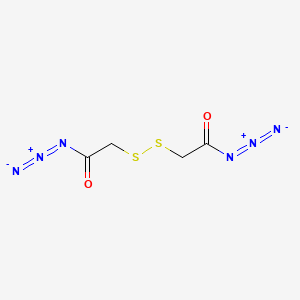
![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)
